

Application of ONL-1204 in Preclinical Models of Open-Angle Glaucoma

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Open-angle glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to optic nerve damage and visual field defects. While elevated intraocular pressure (IOP) is a major risk factor and the primary target of current therapies, neuroprotective strategies aimed at directly preserving RGCs are an area of intense research. ONL-1204 (also known as **FHT-1204**), a first-in-class small peptide inhibitor of the Fas receptor, has emerged as a promising neuroprotective agent. By blocking the Fas-mediated apoptotic pathway, ONL-1204 has demonstrated the potential to protect RGCs and their axons from degeneration in preclinical models of glaucoma.

This document provides detailed application notes and protocols for the use of ONL-1204 in a well-established mouse model of progressing open-angle glaucoma.

Mechanism of Action

ONL-1204 is a 12-amino-acid peptide that acts as a Fas receptor antagonist. The Fas receptor (also known as CD95 or APO-1) is a death receptor that, upon binding with its ligand (FasL), initiates a signaling cascade leading to apoptosis, or programmed cell death. In glaucoma, various stressors, including elevated IOP, can lead to increased FasL expression and subsequent activation of the Fas receptor on RGCs, triggering their demise. ONL-1204

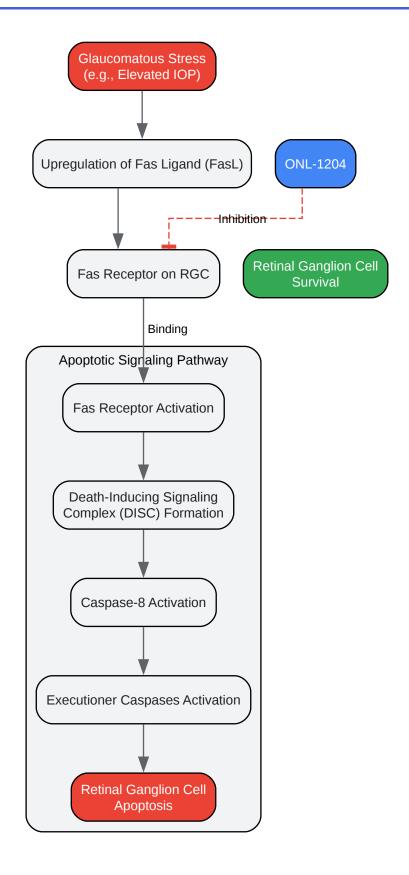


Methodological & Application

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competitively binds to the Fas receptor, preventing its activation by FasL and thereby inhibiting the downstream apoptotic signaling. This mechanism is independent of IOP reduction, offering a direct neuroprotective effect on RGCs.





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Fig. 1: Mechanism of Action of ONL-1204 in Preventing RGC Apoptosis.



Efficacy in a Preclinical Glaucoma Model

A key preclinical study evaluated the neuroprotective effects of ONL-1204 in a microbead-induced mouse model of ocular hypertension, which mimics the progressive nature of open-angle glaucoma.[1]

Quantitative Data Summary

The following tables summarize the key findings from this study, demonstrating the efficacy of ONL-1204 in protecting RGCs and their axons.

Table 1: Retinal Ganglion Cell (RGC) Survival

Treatment Group	Mean RGC Density (cells/mm²) ± SEM	Percentage of RGC Survival vs. Control
Saline Control (no IOP elevation)	3,450 ± 150	100%
Microbeads + Vehicle	1,850 ± 200	53.6%
Microbeads + ONL-1204 (Day 0)	2,950 ± 180	85.5%
Microbeads + ONL-1204 (Day 7)	2,750 ± 210	79.7%

Table 2: Optic Nerve Axon Density



Treatment Group	Mean Axon Density (axons/mm²) ± SEM	Percentage of Axon Survival vs. Control
Saline Control (no IOP elevation)	85,000 ± 5,000	100%
Microbeads + Vehicle	42,000 ± 6,000	49.4%
Microbeads + ONL-1204 (Day 0)	75,000 ± 4,500	88.2%
Microbeads + ONL-1204 (Day 7)	68,000 ± 5,500	80.0%

Table 3: Neuroinflammation Markers (Fold Change vs. Saline Control)

Gene	Microbeads + Vehicle	Microbeads + ONL-1204 (Day 0)
TNF-α	5.2 ± 0.8	1.5 ± 0.3
IL-1β	4.8 ± 0.6	1.3 ± 0.2
C3	6.5 ± 1.1	2.1 ± 0.5

Experimental Protocols Microbard Induced Coulor Universe

Microbead-Induced Ocular Hypertension Mouse Model

This protocol describes the induction of elevated IOP in mice to model glaucoma.



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References

- 1. A small peptide antagonist of the Fas receptor inhibits neuroinflammation and prevents axon degeneration and retinal ganglion cell death in an inducible mouse model of glaucoma
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